molecular formula C12H19FN2O2S B7681846 N-[ethyl-[(3-fluorophenyl)methyl]sulfamoyl]-N-methylethanamine

N-[ethyl-[(3-fluorophenyl)methyl]sulfamoyl]-N-methylethanamine

Cat. No. B7681846
M. Wt: 274.36 g/mol
InChI Key: YGARTDNNBCQVAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[ethyl-[(3-fluorophenyl)methyl]sulfamoyl]-N-methylethanamine, commonly known as FPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPEA belongs to the class of sulfonamide compounds and has been shown to possess a range of biological properties, including anti-inflammatory, analgesic, and anticonvulsant effects.

Mechanism of Action

The exact mechanism of action of FPEA is not fully understood. However, studies suggest that FPEA acts by inhibiting the activity of enzymes involved in the inflammatory response, such as COX-2 and iNOS. FPEA may also modulate the activity of ion channels involved in the transmission of pain signals, such as TRPV1 and Nav1.7.
Biochemical and Physiological Effects:
FPEA has been shown to possess a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, FPEA has been shown to reduce oxidative stress and improve cognitive function in animal models. FPEA has also been shown to possess antitumor properties and can inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

FPEA has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. FPEA is also stable under normal laboratory conditions and can be stored for extended periods. However, FPEA has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on FPEA. One area of research is to further elucidate the mechanism of action of FPEA and its effects on different signaling pathways. Another area of research is to investigate the potential therapeutic applications of FPEA in various disease conditions, such as cancer, neurodegenerative diseases, and chronic pain. Additionally, future research can focus on developing novel derivatives of FPEA with improved pharmacokinetic properties and reduced toxicity.
In conclusion, FPEA is a promising chemical compound with potential therapeutic applications in various disease conditions. Its anti-inflammatory, analgesic, and anticonvulsant effects make it an attractive candidate for drug development. Further research is needed to fully understand the mechanism of action of FPEA and its effects on different signaling pathways. The development of novel derivatives of FPEA with improved pharmacokinetic properties and reduced toxicity is also an area of future research.

Synthesis Methods

The synthesis of FPEA involves the reaction of 3-fluorobenzyl chloride with ethyl N-methyl-N-(sulfamoyl)acetate in the presence of a base, such as sodium hydride or potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain FPEA. The yield of FPEA synthesis is around 50%, and the purity is typically greater than 99%.

Scientific Research Applications

FPEA has been extensively studied for its potential therapeutic applications in various disease conditions. One of the most significant research areas for FPEA is its anti-inflammatory and analgesic effects. Studies have shown that FPEA can inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and reduce the levels of inflammatory mediators, such as COX-2 and iNOS. FPEA has also been shown to possess anticonvulsant properties and can reduce the severity of seizures in animal models.

properties

IUPAC Name

N-[ethyl-[(3-fluorophenyl)methyl]sulfamoyl]-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19FN2O2S/c1-4-14(3)18(16,17)15(5-2)10-11-7-6-8-12(13)9-11/h6-9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGARTDNNBCQVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)S(=O)(=O)N(CC)CC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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